Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]-
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Overview
Description
3-(3-(2,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid is a synthetic organic compound that features a benzoic acid moiety linked to an imidazolidinone ring, which is further substituted with a 2,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring substituted with fluorine atoms.
Coupling with Benzoic Acid: The final step involves coupling the imidazolidinone derivative with benzoic acid or its derivatives using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
3-(3-(2,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-(2,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound can be utilized in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(2,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,4-difluorophenyl group and the imidazolidinone ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Difluorophenyl)benzoic acid: Lacks the imidazolidinone ring but shares the difluorophenyl and benzoic acid moieties.
2-(2,4-Difluorophenyl)-1H-imidazole: Contains the difluorophenyl group and an imidazole ring instead of the imidazolidinone ring.
2-(2,4-Difluorophenyl)acetic acid: Features the difluorophenyl group and a simpler acetic acid moiety.
Uniqueness
3-(3-(2,4-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid is unique due to the presence of both the imidazolidinone ring and the benzoic acid moiety, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Biological Activity
Benzoic acid derivatives have garnered significant interest in pharmaceutical research due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article focuses on the compound Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- (CID 11723380), exploring its biological activity through various studies and findings.
Chemical Structure and Properties
The compound has a molecular formula of C16H12F2N2O3 and a molecular weight of approximately 318.28 g/mol. Its structure incorporates a benzoic acid moiety linked to an imidazolidine derivative with difluorophenyl substitution, which is crucial for its biological interactions.
Antibacterial Activity
Recent studies have demonstrated that benzoic acid derivatives exhibit notable antibacterial properties. For instance, compounds similar to the one in focus have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Research Findings:
- A study highlighted the synthesis of imidazole derivatives that showed strong antibacterial activity against resistant strains, suggesting that modifications in the structure can enhance efficacy against pathogens .
- Another investigation into related compounds found that some exhibited minimum inhibitory concentrations (MICs) as low as 1-4 µg/mL against resistant bacterial strains .
Antifungal Activity
In addition to antibacterial properties, benzoic acid derivatives have been evaluated for antifungal activity. The presence of the imidazolidine ring is believed to contribute to this effect by disrupting fungal cell membranes or inhibiting specific metabolic pathways.
Case Study:
- A series of benzoic acid derivatives were tested against common fungal pathogens, demonstrating varying degrees of antifungal activity. Some compounds inhibited fungal growth significantly at low concentrations .
The biological activity of Benzoic acid, 3-[3-(2,4-difluorophenyl)-2-oxo-1-imidazolidinyl]- can be attributed to several mechanisms:
- Enzyme Inhibition: Some derivatives inhibit key enzymes involved in bacterial metabolism.
- Membrane Disruption: The compound may integrate into microbial membranes, leading to increased permeability and cell death.
- Genetic Regulation: Certain studies suggest that these compounds can modulate gene expression related to resistance mechanisms in bacteria .
Table: Summary of Biological Activities
Activity Type | Target Organisms | MIC Range (µg/mL) | Notes |
---|---|---|---|
Antibacterial | Gram-positive & negative bacteria | 1 - 4 | Effective against resistant strains |
Antifungal | Common fungal pathogens | Varies | Significant growth inhibition observed |
Cytotoxicity | HepG2 cells | >100 | Low cytotoxicity at therapeutic concentrations |
Properties
CAS No. |
651749-16-5 |
---|---|
Molecular Formula |
C16H12F2N2O3 |
Molecular Weight |
318.27 g/mol |
IUPAC Name |
3-[3-(2,4-difluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H12F2N2O3/c17-11-4-5-14(13(18)9-11)20-7-6-19(16(20)23)12-3-1-2-10(8-12)15(21)22/h1-5,8-9H,6-7H2,(H,21,22) |
InChI Key |
BWZKBNQNQFGQCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=C(C=C(C=C2)F)F)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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